Ethylenediamine, N-allyl-

Description

Historical Context and Evolution of Research on N-allyl-functionalized Ethylenediamines

The study of N-allyl derivatives of ethylenediamine (B42938) has its roots in the exploration of cyclic polymerization. rsc.org Early research focused on the synthesis and characterization of these new compounds, including the separation of complex mixtures resulting from direct allylation of related polyamines like diethylenetriamine (B155796). rsc.org This foundational work laid the groundwork for understanding the fundamental properties and reactivity of these molecules. Over time, the focus has expanded significantly, with researchers now investigating the use of N-allylethylenediamine in more complex synthetic applications. This includes its role in the development of advanced materials and its utility as a ligand in coordination chemistry. The evolution of analytical techniques has further enabled more detailed structural and functional analysis, propelling the field forward. uoregon.educhemistryviews.org

Contemporary Significance of Ethylenediamine, N-allyl- in Advanced Chemical Synthesis

In modern chemical synthesis, Ethylenediamine, N-allyl- serves as a versatile precursor and building block for a variety of complex molecules and materials. Its contemporary significance is highlighted by its application in several key areas:

Polymer Chemistry : The allyl group provides a site for polymerization, leading to the formation of functional polymers. These polymers have applications in various industries, including the development of materials with enhanced performance characteristics. For instance, it is used in the creation of poly(allyl ethylene (B1197577) diamine)/n-hexadecane microcapsules for thermo-regulating textiles. researchgate.net

Coordination Chemistry : The ethylenediamine backbone is an excellent chelating agent, readily forming stable complexes with a variety of metal ions. uomustansiriyah.edu.iqncert.nic.inlibretexts.org The presence of the allyl group allows for post-coordination modification, enabling the synthesis of sophisticated coordination compounds with tailored properties. researchgate.netdntb.gov.ua These complexes are being explored for applications in catalysis and materials science. rsc.org

Organic Synthesis : The compound is utilized in palladium-catalyzed reactions, such as carboamination and alkoxyacyloxylation, to construct heterocyclic structures like morpholines and dihydro-1,4-benzoxazines. acs.org It also participates in intramolecular Diels-Alder reactions. acs.org Furthermore, it is a key component in the synthesis of farnesyltransferase inhibitors, which have shown potential as anticancer agents. nih.gov

The ability to functionalize both the amine and allyl groups independently makes Ethylenediamine, N-allyl- a powerful tool for creating molecules with specific and complex functionalities.

Structural Features and Nomenclature within the Ethylenediamine N-allyl- Framework

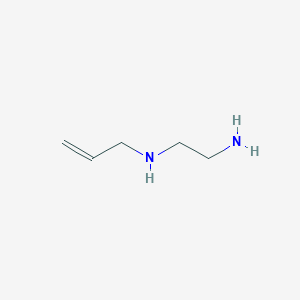

The fundamental structure of Ethylenediamine, N-allyl- consists of an ethylenediamine core (H₂N-CH₂-CH₂-NH₂) where one of the nitrogen atoms is substituted with an allyl group (-CH₂-CH=CH₂). This results in a primary amine, a secondary amine, and a terminal double bond within the same molecule.

Nomenclature:

The systematic IUPAC name for this compound is N¹-(prop-2-en-1-yl)ethane-1,2-diamine . chemspider.com However, it is commonly referred to by several other names, including:

N-Allylethylenediamine chemspider.com

N-(2-Propenyl)-1,2-ethanediamine molbase.com

1,2-Ethanediamine, N-allyl- chemspider.com

The specific numbering of the nitrogen atoms (N¹) indicates the position of the allyl substituent on the ethylenediamine backbone. Variations of this core structure can be created by further substitution on the nitrogen atoms, leading to a wide range of derivatives with distinct chemical properties. For example, N,N-dimethyl-N′-allyl-N′-ethyl-ethylenediamine is a derivative with additional methyl and ethyl groups. chemspider.com

Structural Data:

| Property | Value |

| Molecular Formula | C₅H₁₂N₂ |

| Molecular Weight | 100.16 g/mol chemspider.commolbase.com |

| CAS Number | 40510-22-3 chemspider.commolbase.com |

The structural characteristics of Ethylenediamine, N-allyl- can be analyzed using various spectroscopic techniques. For instance, in the synthesis of related compounds, ¹H NMR and FT-IR are used to confirm the presence of the allyl and ethylenediamine moieties. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-prop-2-enylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-2-4-7-5-3-6/h2,7H,1,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLDORZAYJTSMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314444 | |

| Record name | N-Allylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40510-22-3 | |

| Record name | N-Allylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40510-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Allylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethylenediamine, N Allyl and Its Derivatives

Direct N-allylation Strategies for Ethylenediamine (B42938), N-allyl-

The direct synthesis of N-allyl-ethylenediamine presents a fundamental challenge in synthetic chemistry: the selective mono-alkylation of a symmetric diamine. The inherent reactivity of both nitrogen atoms in ethylenediamine often leads to mixtures of mono-, di-, tri-, and even tetra-allylated products. Consequently, methodologies that can precisely install a single allyl group are of high value.

Allyl Halide-Mediated Synthesis of Ethylenediamine, N-allyl-

The most direct approach to synthesizing N-allyl-ethylenediamine is the reaction of ethylenediamine with an allyl halide, such as allyl bromide or allyl chloride. The primary difficulty in this reaction is preventing over-alkylation. Since the resulting product, N-allyl-ethylenediamine, is also a nucleophile, it can react further with the allyl halide. In fact, the secondary amine of the product is often more nucleophilic than the primary amines of the starting material, favoring the formation of di-allylated species.

To achieve selective mono-allylation, several strategies can be employed:

Use of Excess Diamine: A large excess of ethylenediamine can be used relative to the allyl halide. This statistical approach ensures that the allyl halide is more likely to encounter a molecule of the starting diamine than the mono-allylated product, thereby increasing the yield of the desired compound. The unreacted diamine can then be removed after the reaction.

In Situ Mono-Deactivation: Drawing inspiration from selective mono-acylation techniques, one nitrogen atom can be selectively deactivated. acs.orgnih.govresearchgate.net This can be achieved by using one equivalent of a strong acid to form the mono-hydrochloride salt of ethylenediamine. The protonated aminium group is no longer nucleophilic, leaving the free primary amine to react with the allyl halide. Similarly, complexation with a Lewis acid, such as a borane (B79455) reagent, can selectively block one nitrogen atom, directing the allylation to the remaining free amine. nih.govresearchgate.net

A typical reaction setup would involve the slow addition of the allyl halide to a solution of the excess ethylenediamine or its mono-deactivated form in a suitable solvent at controlled temperatures to manage the exothermic nature of the reaction.

| Reactant 1 | Reactant 2 | Key Strategy | Expected Product |

| Ethylenediamine (large excess) | Allyl Bromide | Statistical Control | Ethylenediamine, N-allyl- |

| Ethylenediamine·HCl | Allyl Chloride | In Situ Protection | Ethylenediamine, N-allyl- |

Mechanistic Aspects of Direct Allylation Pathways for Ethylenediamine, N-allyl-

The direct N-allylation of ethylenediamine with an allyl halide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of ethylenediamine on the methylene (B1212753) carbon of the allyl halide, which bears a partial positive charge due to the electron-withdrawing halide. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-halogen bond, with the halide ion acting as the leaving group.

The selectivity of the reaction is governed by several competing factors:

Statistical Probability: In a solution with a large excess of ethylenediamine, the probability of an allyl halide molecule colliding with an unreacted diamine is much higher than colliding with a mono-allylated product molecule.

Nucleophilicity: After the first allylation, the product (N-allyl-ethylenediamine) contains both a primary and a secondary amine. Secondary amines are generally more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group. This electronic effect increases the rate of the second allylation compared to the first, leading to the formation of N,N'-diallyl-ethylenediamine if the reaction is not carefully controlled.

Steric Hindrance: While the secondary amine is electronically more reactive, it is also more sterically hindered than the primary amine, which can slightly temper its reactivity towards bulky electrophiles, although this effect is minimal for the small allyl group.

Methods involving the in situ mono-protonation or complexation with a Lewis acid fundamentally alter the reaction pathway by rendering one of the nucleophilic centers inert. This effectively removes the competition between the two nitrogen atoms of the starting material and prevents the second alkylation step, thus providing a more controlled and selective synthesis of the mono-allylated product. acs.orgresearchgate.net

Palladium-Catalyzed Synthesis of Ethylenediamine, N-allyl- Derivatives

Palladium catalysis offers a powerful platform for the advanced synthesis of complex derivatives from N-allyl-ethylenediamine precursors. These methods enable the construction of new carbon-carbon and carbon-nitrogen bonds, leading to highly functionalized molecules and chiral heterocycyclic structures that are valuable in medicinal chemistry and materials science.

Carboamination Approaches for N-allyl-functionalized Ethylenediamines

Palladium(II)-catalyzed intermolecular carboamination of allylamines has emerged as a sophisticated strategy for the three-component synthesis of valuable vicinal diamines. researchgate.netmdpi.com This methodology allows for the simultaneous incorporation of an aryl or styryl group and a nitrogen-based nucleophile across the double bond of an allylamine (B125299). While not starting directly with N-allyl-ethylenediamine, this approach constructs derivatives that fall within the class of N-allyl-functionalized ethylenediamines.

The reaction typically involves an allylamine substrate where the nitrogen is protected with a removable picolinamide (B142947) auxiliary. This directing group is crucial for controlling the regioselectivity of the aminopalladation step and stabilizing the key 5,5-palladacycle intermediate. researchgate.net The stabilized intermediate then undergoes oxidative addition with a carbon electrophile (e.g., an aryl iodide), followed by reductive elimination to yield the final product and regenerate the Pd(II) catalyst.

Table of Palladium-Catalyzed Carboamination of Allyl Picolinamides

| Allylamine Substrate | Aryl Iodide | Nitrogen Nucleophile | Yield (%) |

|---|---|---|---|

| N-Allylpicolinamide | 4-Iodotoluene | S,S-Dimethylsulfoximine | 85 |

| N-Allylpicolinamide | 4-Iodoanisole | Aniline | 81 |

| N-Allylpicolinamide | 1-Iodo-4-nitrobenzene | Morpholine | 75 |

| N-(2-Methylallyl)picolinamide | 4-Iodotoluene | Aniline | 78 |

Data synthesized from findings in palladium-catalyzed carboamination studies. researchgate.net

This method provides a powerful route to complex linear diamines where one of the nitrogen atoms is part of an N-allyl framework.

Hydrosilylation Reactions in the Synthesis of N-allyl Ethylenediamine Derivatives

Hydrosilylation, the addition of a silicon-hydride bond across a double bond, is a well-established method for producing organosilicon compounds. This reaction, typically catalyzed by platinum or other transition metals, can be applied to N-allyl ethylenediamine derivatives to introduce a silyl (B83357) group at the terminus of the allyl chain. rsc.org The reaction converts the allyl group into a γ-silylpropylamino moiety.

The hydrosilylation of an N-allyl-ethylenediamine derivative would likely proceed as follows: R¹R²N-CH₂-CH₂-NH-CH₂-CH=CH₂ + H-SiR³ → Catalyst → R¹R²N-CH₂-CH₂-NH-CH₂-CH₂-CH₂-SiR³

A significant challenge in the hydrosilylation of substrates containing amine functionalities is the potential for the nitrogen atoms to coordinate to the metal catalyst, which can inhibit its activity. Furthermore, side reactions such as isomerization of the double bond can occur. The presence of two amine groups in N-allyl-ethylenediamine, one primary and one secondary, adds complexity. Protecting the non-allylated primary amine before the hydrosilylation step may be necessary to achieve high yields and prevent catalyst deactivation.

Optimization of Enantiopure Heterocycles from N-allyl Ethylenediamine Derivatives via Pd-Catalysis

N-allyl-ethylenediamine is a valuable precursor for the synthesis of enantiopure nitrogen-containing heterocycles through palladium-catalyzed asymmetric reactions. nih.gov Methodologies such as enantioselective palladium-catalyzed allylic alkylation and aerobic oxidative cyclization can be adapted to create chiral piperidines, pyrrolidines, and other important heterocyclic structures. nih.govnih.gov

For these transformations, the N-allyl-ethylenediamine must first be converted into a suitable substrate for cyclization. For example, the primary amine can be reacted with a sulfonyl chloride to form an allylic sulfamide. This substrate can then undergo an intramolecular Pd-catalyzed aerobic oxidative cyclization. If the starting allylic amine is chiral, the cyclization often proceeds with high diastereoselectivity. nih.gov

Alternatively, the primary amine could be acylated and the resulting amide nitrogen could serve as the nucleophile in an intramolecular carboamination reaction, leading to the formation of chiral lactams. The development of chiral ligands for the palladium catalyst is crucial for inducing high enantioselectivity in these cyclization reactions. nih.govacs.org These strategies allow for the conversion of a simple, achiral precursor into complex, high-value chiral building blocks for drug discovery and development.

Green Chemistry Principles in the Synthesis of Ethylenediamine, N-allyl-

The integration of green chemistry principles into the synthesis of N-allylethylenediamine is crucial for developing environmentally benign and economically viable production methods. While direct research on green routes for N-allylethylenediamine is not extensively documented, the principles can be applied by adapting established green methods for synthesizing ethylenediamine and other N-substituted amines. The core aim is to reduce or eliminate the use and generation of hazardous substances.

Key green chemistry principles applicable to N-allylethylenediamine synthesis include:

Atom Economy: Synthetic pathways should be designed to maximize the incorporation of all materials used in the process into the final product. For instance, a direct catalytic addition of ethylenediamine to an allyl-containing substrate would exhibit higher atom economy than a multi-step synthesis involving protecting groups, which generate more waste.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. For the synthesis of N-allylethylenediamine, employing a heterogeneous catalyst for the direct allylation of ethylenediamine could simplify purification and minimize waste.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or replaced with greener alternatives. Aqueous-phase synthesis or the use of solvents derived from renewable resources can significantly reduce the environmental footprint of the production process.

Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. The development of highly active catalysts that operate under mild conditions is a key area of research.

Use of Renewable Feedstocks: Whenever practical, starting materials should be derived from renewable resources rather than depleting fossil fuels. For example, exploring bio-based routes to both the ethylenediamine and allyl moieties would align with this principle. A potential green route could involve the catalytic amination of ethylene (B1197577) glycol, a bio-derivable feedstock, followed by a subsequent allylation step under green conditions nih.gov.

A hypothetical green synthesis could involve the direct reaction of ethylenediamine with an allyl carbonate in the presence of a reusable catalyst in an aqueous medium. This approach would have high atom economy, avoid hazardous solvents, and potentially proceed under mild reaction conditions.

| Green Chemistry Principle | Application in N-allylethylenediamine Synthesis |

| Prevention | Designing syntheses to minimize waste generation. |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. |

| Less Hazardous Syntheses | Using and generating substances with little to no toxicity. |

| Safer Solvents | Employing water or other benign solvents instead of hazardous organic solvents. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Renewable Feedstocks | Utilizing starting materials derived from biological sources. |

| Catalysis | Using selective catalysts in small amounts over stoichiometric reagents. |

Scale-Up Considerations and Industrial Production Methods for Ethylenediamine, N-allyl-

The transition from laboratory-scale synthesis to industrial production of N-allylethylenediamine presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process. While specific industrial methods for N-allylethylenediamine are proprietary, insights can be drawn from the production of similar N-alkylethylenediamines, such as N-ethylethylenediamine google.comgoogle.com.

A common industrial route for N-substituted ethylenediamines is the haloalkane ammonolysis method, which for N-allylethylenediamine would involve the reaction of allyl chloride with an excess of ethylenediamine.

Key Scale-Up Considerations:

Reaction Control and Heat Management: The reaction is exothermic and requires robust temperature control to prevent runaway reactions and the formation of byproducts, such as di-allylated products. Industrial reactors must have efficient heat exchange systems.

Corrosion: The formation of hydrochloride salts as byproducts can lead to corrosion of standard reactors. Therefore, equipment constructed from corrosion-resistant materials is necessary.

Product Separation and Purification: The reaction mixture will contain unreacted ethylenediamine, the desired N-allylethylenediamine, the hydrochloride salt, and potentially di-allylated byproducts. An efficient, multi-stage separation and purification process, likely involving neutralization, distillation, and extraction, is required.

Continuous vs. Batch Processing: For large-scale production, a continuous process is often more economical than a batch process. A continuous process for synthesizing N-ethylethylenediamine has been developed using ethyl chloride and ethylenediamine, which could be adapted for the N-allyl analog google.com. This involves continuously feeding reactants into a reactor and withdrawing the product stream for purification.

Waste Management: The process generates significant amounts of salt waste that must be treated or disposed of in an environmentally responsible manner.

An alternative industrial approach could be a gas-phase catalytic reaction, similar to a patented method for N-ethylethylenediamine synthesis from ethylenediamine and diethyl carbonate google.com. An analogous process for N-allylethylenediamine might use diallyl carbonate. This method offers the advantages of being a continuous process with high yield and no equipment corrosion, making it an attractive green chemistry approach for industrialization google.com.

| Parameter | Laboratory Scale | Industrial Scale |

| Reactant Quantities | Grams to kilograms | Tons |

| Process Type | Typically batch | Often continuous |

| Equipment | Glassware | Corrosion-resistant metal reactors |

| Heat Management | Simple heating/cooling baths | Advanced heat exchange systems |

| Purification | Chromatography, simple distillation | Multi-stage distillation, extraction |

| Safety Focus | Personal protective equipment | Process safety management, containment |

Synthetic Routes for Analogs and Homologs of Ethylenediamine, N-allyl-

The synthesis of analogs and homologs of N-allylethylenediamine allows for the fine-tuning of its chemical properties for various applications. Analogs can include variations in the substitution pattern on the nitrogens or the ethylene backbone, while homologs involve changing the length of the diamine chain.

Several general methods for preparing N-substituted ethylenediamine derivatives can be adapted for this purpose asianpubs.orggoogle.com:

Reductive Amination: A versatile method for creating a wide range of N-substituted amines. For example, an analog could be synthesized by reacting a ketone or aldehyde with ethylenediamine followed by a reduction step.

Michael Addition: This reaction can be used to introduce various substituents. A patent describes a method involving the Michael addition of an amine to ethyl acrylate, followed by hydrazinolysis and Curtius rearrangement to yield N-substituted ethylenediamine derivatives google.com. This could be a route to analogs with different functional groups.

Alkylation of Diamines: Direct alkylation of ethylenediamine or its derivatives with different alkyl halides can produce a variety of analogs. For instance, reacting N-allylethylenediamine with another alkyl halide could yield a di-substituted analog. The synthesis of N,N'-dialkyl derivatives of ethylenediamine and 1,3-trimethylenediamine (a homolog) has been reported nih.gov.

Synthesis of Analogs:

To create an analog with a substituent on the second nitrogen, N-allylethylenediamine can be reacted with an appropriate alkylating or acylating agent. For example, reaction with benzyl (B1604629) chloride would yield N-allyl-N'-benzylethylenediamine.

Synthesis of Homologs:

Homologs, such as N-allyl-1,3-propanediamine, can be synthesized by reacting allyl chloride with 1,3-propanediamine instead of ethylenediamine. The general synthetic strategies remain similar.

The table below summarizes some potential synthetic routes to analogs and homologs.

| Target Compound | Starting Materials | Reaction Type |

| N-allyl-N'-methylethylenediamine | N-allylethylenediamine, Formaldehyde, Formic acid | Eschweiler–Clarke reaction |

| N-allyl-1,3-propanediamine | Allyl chloride, 1,3-Propanediamine | Nucleophilic substitution |

| Ethyl 3-((2-(allylamino)ethyl)amino)propanoate | N-allylethylenediamine, Ethyl acrylate | Michael Addition |

These synthetic routes provide a toolbox for chemists to create a diverse library of N-allylethylenediamine analogs and homologs with tailored properties.

Chemical Reactivity and Derivatization Pathways of Ethylenediamine, N Allyl

Reactions Involving the Allyl Moiety of Ethylenediamine (B42938), N-allyl-

The carbon-carbon double bond of the allyl group in N-allyl-ethylenediamine is susceptible to a variety of reactions, including additions, oxidations, and radical-mediated transformations. These reactions provide routes to functionalized derivatives with modified properties.

Addition Reactions to the Allyl Group of Ethylenediamine, N-allyl-

The double bond of the allyl group can undergo addition reactions with various reagents. For instance, halogens like chlorine and bromine can add across the double bond. pressbooks.pub To favor substitution at the allylic position over addition, specific conditions such as high temperatures and low halogen concentrations are often required. pressbooks.pub N-bromosuccinimide (NBS) is a common reagent used for allylic bromination as it provides a low, steady concentration of bromine. pressbooks.pub

| Reagent | Conditions | Product Type |

| Cl₂, Br₂ | Low Temperature | Dihaloalkane |

| NBS | CCl₄, HBr (trace) | Allylic Bromide |

This table summarizes typical addition reactions to an allyl group.

Oxidative Transformations of N-allyl Ethylenediamine Derivatives

The allyl group is amenable to various oxidative transformations. mdpi.com Common methods include epoxidation and dihydroxylation, which introduce oxygen-containing functional groups. Palladium-catalyzed oxidative cyclization of N-allyl-2-aminophenols in the presence of an oxidant like PhI(OCOR)₂ can lead to the formation of functionalized dihydro-1,4-benzoxazines. acs.org This process involves an alkoxyacyloxylation of the double bond. acs.org In the absence of a palladium catalyst, the reaction can proceed through an intramolecular Diels-Alder pathway. acs.org

Furthermore, the oxidation of polyunsaturated fatty acids derivatized with N,N-dimethylethylenediamine, which contain allylic vicinal diols, has been studied. nih.gov This process can lead to characteristic fragmentation patterns, yielding aldehyde or allylic carbene-terminal fragment ions. nih.gov

| Reaction Type | Reagents | Product |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide |

| Dihydroxylation | OsO₄, KMnO₄ (cold, dilute) | Diol |

| Oxidative Cyclization | Pd(OAc)₂, PhI(OCOR)₂ | Dihydro-1,4-benzoxazine derivative |

This table outlines common oxidative transformations of allyl groups.

Radical-Mediated Reactions of Ethylenediamine, N-allyl-

The allyl group of N-allyl-ethylenediamine can participate in radical-mediated reactions. One notable example is the thiol-ene reaction, where a thiol adds across the double bond. mdpi.com Computational studies have shown that base-initiated thiol-Michael additions proceed via a concerted pathway with low activation barriers, whereas radical-mediated mechanisms can lead to a mixture of products due to the formation of multiple reactive intermediates.

Allyl carboxylates can also undergo 1,2-radical migration (RaM) reactions. nih.gov These reactions, which can be initiated by visible light and catalyzed by phosphines, expand the synthetic utility of allyl compounds. nih.gov

Amine-Centered Reactivity of Ethylenediamine, N-allyl-

The primary and secondary amine groups of N-allyl-ethylenediamine are nucleophilic and can undergo a variety of reactions, most notably N-alkylation and condensation with carbonyl compounds to form imines and Schiff bases. wikipedia.org

N-Alkylation Reactions of Ethylenediamine, N-allyl-

N-alkylation of amines is a fundamental reaction for the formation of carbon-nitrogen bonds. wikipedia.org Direct alkylation of N-allyl-ethylenediamine with alkyl halides can occur, but it is often difficult to control and can lead to overalkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org For this reason, alternative methods are often employed for more selective mono-N-alkylation. scispace.com

One approach involves the use of cesium bases, such as cesium hydroxide, which have been shown to promote mono-N-alkylation of primary amines with high chemoselectivity. scispace.com Another method is the N-alkylation of amines with alcohols, which can be catalyzed by heterogeneous catalysts like CuO-NiO/γ-Al2O3 in a fixed-bed reactor. researchgate.net This method has been successfully applied to the N-alkylation of ethylenediamine with various primary and secondary alcohols. researchgate.net

| Alkylating Agent | Catalyst/Conditions | Product | Selectivity |

| Alkyl Halides | None | Mixture of alkylated amines | Low |

| Alkyl Bromides | Cesium Hydroxide | Mono-N-alkylated amine | High |

| Alcohols | CuO-NiO/γ-Al₂O₃ | Mono-N-alkylated amine | High for low-carbon alcohols |

This table presents different methods for the N-alkylation of amines.

Formation of Imines and Schiff Bases with Ethylenediamine, N-allyl-

Primary amines, like the primary amine group in N-allyl-ethylenediamine, react with aldehydes and ketones in an acid-catalyzed reversible reaction to form imines, which are also known as Schiff bases. unizin.orglibretexts.orglibretexts.org The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. unizin.orglibretexts.org The reaction is typically carried out under conditions that facilitate the removal of water, such as azeotropic distillation with a Dean-Stark apparatus, to drive the equilibrium towards the product. operachem.com The optimal pH for imine formation is generally weakly acidic, around 4 to 5. unizin.orglibretexts.org

The secondary amine in N-allyl-ethylenediamine can also react with aldehydes and ketones to form enamines. unizin.orglibretexts.org

Cyclization and Heterocycle Formation Involving Ethylenediamine, N-allyl-

N-allylethylenediamine and its derivatives serve as versatile building blocks in the synthesis of various nitrogen-containing heterocyclic compounds. The presence of the allyl group, along with the ethylenediamine backbone, provides multiple reactive sites for intramolecular and intermolecular cyclization reactions, leading to the formation of stable ring structures. These reactions are often catalyzed by transition metals or proceed through radical or electrochemical pathways.

One significant pathway involves the palladium-catalyzed cyclization of N-allyl ethylenediamine derivatives. For instance, Pd-catalyzed processes can be optimized to produce enantiopure heterocycles, which are of high value in medicinal chemistry and materials science. The optimization of these reactions often involves the use of chiral ligands to control stereochemistry and careful selection of reaction conditions, such as temperature and solvent, to minimize side reactions like β-hydride elimination.

Electrochemical methods have also been employed for the cyclization of related N-allyl compounds, such as N-allylamides, to synthesize trifluoromethyl-containing oxazolines and benzoxazines. nih.gov These reactions typically occur in an undivided cell under a constant current, using specific electrolytes and solvents. For example, the electrochemical cyclization of N-allylbenzamides can yield trifluoromethylated oxazolines with various substituents. nih.gov Although not directly involving N-allylethylenediamine itself, these studies on N-allyl amides demonstrate a viable synthetic strategy for forming five-membered heterocycles from an N-allyl precursor. nih.govchemrxiv.org

Furthermore, N-allylethylenediamine derivatives can be used to synthesize more complex heterocyclic systems. For example, after protection of one of the amine groups, the remaining functional groups can be elaborated and subsequently cyclized to form heterocycles. uoregon.edu The reactivity of the allyl group allows for various addition and cycloaddition reactions, while the amine functionalities can participate in condensation and amination reactions to close the heterocyclic ring. rsc.orgnih.govdovepress.com

The table below summarizes key aspects of cyclization reactions involving N-allyl precursors to form heterocyclic structures.

| Reaction Type | Catalyst/Reagent | Precursor Type | Heterocyclic Product | Key Findings |

| Palladium-Catalyzed Cyclization | Pd(OAc)₂ / Chiral Ligands | N-allyl ethylenediamine derivatives | Enantiopure heterocycles | Reaction conditions (e.g., 110°C in acetic acid) are crucial to minimize side reactions. |

| Electrochemical Oxidative Cyclization | Carbon anode, Nickel cathode / ⁿBu₄NPF₆ | N-allylbenzamides | CF₃-containing oxazolines | Method allows for the introduction of trifluoromethyl groups into the heterocyclic ring. nih.gov |

| Enantioselective Oxidative Cyclization | Chiral iodoarene catalyst | N-allyl carboxamides | Enantioenriched oxazolines | Yields of up to 94% and enantioselectivities of up to 98% ee have been achieved. chemrxiv.org |

Polymeric and Oligomeric Derivatization of Ethylenediamine, N-allyl-

N-allylethylenediamine is a valuable monomer for the synthesis of functional polymers and oligomers due to its dual reactivity. The allyl group can undergo polymerization, while the primary and secondary amine groups can be used for further modification or to influence the polymer's properties.

Derivatives of N-allylethylenediamine have been incorporated into various polymer structures through different polymerization techniques. For example, N-(rhodamine-6G) lactam-N'-allyl-ethylenediamine has been copolymerized with acrylamide (B121943) via reversible addition-fragmentation chain-transfer (RAFT) polymerization. researchgate.net This process allows for the creation of well-defined copolymers that can function as chemosensors for metal ions. researchgate.net

Another application is the creation of microcapsules for functional textiles. Poly(allyl ethylene (B1197577) diamine) has been used as a shell material in the microencapsulation of n-hexadecane, a phase-change material. researchgate.net The polymerization occurs at the interface of an oil-in-water emulsion, where the diamine reacts with a diisocyanate to form the polymer shell. researchgate.net

The table below details examples of polymeric derivatization of N-allylethylenediamine.

| Polymerization Method | Monomers | Polymer Product | Application |

| RAFT Polymerization | N-(rhodamine-6G) lactam-N'-allyl-ethylenediamine, Acrylamide | P(AAm-co-RH6GAB) | Fluorescent chemosensor for Fe³⁺ ions. researchgate.net |

| Interfacial Polymerization | Allyl ethylenediamine, Toluene-2,4-diisocyanate | Poly(allyl ethylene diamine) microcapsules | Thermo-regulating textiles. researchgate.net |

Cyclic Polymerization Studies with N-allyl Ethylenediamine Derivatives

The synthesis of allyl derivatives of ethylenediamine has been specifically investigated in the context of cyclic polymerization studies. rsc.org Cyclic polymerization is a process where a monomer undergoes a series of intramolecular cyclization and intermolecular addition reactions to form a polymer containing cyclic repeating units in the main chain. The presence of the allyl group and the two amine functionalities in N-allylethylenediamine provides the necessary reactive sites for such a polymerization mechanism.

While detailed mechanistic studies specifically on the cyclic polymerization of N-allylethylenediamine are not extensively reported in the provided context, the preparation of its derivatives was a direct precursor to these investigations. rsc.org The characterization of various N-allyl derivatives of ethylenediamine and diethylenetriamine (B155796) was undertaken to understand their properties and suitability for creating polymers with cyclic structures. rsc.org Techniques such as ion-exchange chromatography, gas chromatography, and nuclear magnetic resonance were employed to separate and characterize the isomeric products formed during the allylation of ethylenediamine. rsc.org

These foundational studies indicate the potential of N-allylethylenediamine and related compounds to form polymers with unique, constrained cyclic architectures, which can impart specific physical and chemical properties compared to their linear analogues. rsc.orgnih.gov

Coordination Chemistry and Catalytic Applications of Ethylenediamine, N Allyl

Ethylenediamine (B42938), N-allyl- as a Ligand in Transition Metal Complexes

Ethylenediamine, N-allyl- functions as a versatile ligand in transition metal chemistry, capable of forming stable chelate rings with a metal center through its two nitrogen atoms. The presence of the N-allyl group introduces unique steric and electronic characteristics that distinguish it from unsubstituted ethylenediamine or other N-alkylated derivatives. This dual functionality, combining the properties of a classic diamine chelate with the reactive potential and electronic influence of an allyl group, makes it a ligand of significant interest in the design of novel metal complexes.

Synthesis of Metal Complexes with Ethylenediamine, N-allyl- Ligands

The synthesis of transition metal complexes featuring the Ethylenediamine, N-allyl- ligand generally follows established methods for the coordination of amine ligands to metal centers. A common and straightforward approach involves the direct reaction of a metal salt with the N-allyl-ethylenediamine ligand in a suitable solvent. For example, palladium(II) allyl complexes are often prepared by reacting a palladium precursor, such as [Pd(allyl)Cl]2, with two equivalents of the desired phosphine (B1218219) or, in this case, the diamine ligand in a solvent like diethyl ether mdpi.com.

Another widely used method is the oxidative addition of an allylic halide to a low-valent metal complex. For instance, Ni(CO)4 reacts with allyl chloride to produce Ni2(μ-Cl)2(η3-C3H5)2 wikipedia.org. While this synthesizes a metal-allyl bond, the subsequent introduction of the N-allyl-ethylenediamine ligand could be achieved through ligand substitution reactions.

The general synthetic strategies for related complexes can be summarized as follows:

From Metal Halides: Reaction of a metal halide (e.g., PdCl2, PtCl2) with N-allyl-ethylenediamine.

From Metal Carbonyls: Substitution of carbonyl ligands from a metal carbonyl precursor (e.g., Mo(CO)6) by the diamine ligand.

From Alkene Complexes: Displacement of a weakly bound alkene ligand by the stronger chelating N-allyl-ethylenediamine ligand slideshare.net.

These methods allow for the creation of a variety of complexes where the N-allyl-ethylenediamine can act as a bidentate ligand, forming a stable five-membered chelate ring with the metal.

Electronic and Steric Influence of N-allyl Ethylenediamine Ligands on Metal Centers

The N-allyl substituent on the ethylenediamine backbone exerts significant electronic and steric effects on the resulting metal complex, influencing its geometry, stability, and reactivity.

Electronic Effects: The allyl group can influence the metal center in multiple ways. Primarily, the nitrogen atoms of the ethylenediamine moiety act as σ-donors. The alkyl nature of the allyl group is electron-donating, which can increase the electron density at the metal center compared to unsubstituted ethylenediamine. Furthermore, the π-system of the allyl group itself can interact with the metal center. Although the primary coordination is through the nitrogen atoms, the pendant allyl group's double bond could potentially engage in secondary interactions with the metal, especially if the metal center is electron-deficient or has available d-orbitals. This can lead to η¹-allyl or η³-allyl type interactions in specific circumstances, which would further modify the electronic properties of the complex wikipedia.orgslideshare.net. In the η³-trihapto form, the allyl group acts as a 3-electron LX-type ligand, engaging in both σ-donation and π-backbonding slideshare.net.

Photophysical Properties of Ethylenediamine, N-allyl- Metal Complexes

The photophysical properties of metal complexes are highly dependent on the nature of both the metal and the ligands scilit.com. The N-allyl-ethylenediamine ligand can influence these properties by modifying the ligand field strength and participating in charge-transfer transitions.

In related (η³-allyl)palladium(II) complexes with N,N'-aromatic diimine ligands, the absorption spectra show bands below 350 nm attributed to intraligand π → π* transitions. Lower energy absorption bands, observed between 352 and 420 nm, are assigned to metal-to-ligand charge transfer (MLCT) transitions that involve both the N,N'-chelated ligand and the η³-allyl group mdpi.com. It is plausible that complexes with N-allyl-ethylenediamine would exhibit similar MLCT bands, with the energy of these transitions being modulated by the electronic properties of the allyl-diamine ligand.

The luminescent characteristics of such complexes are also of interest. Organometallic compounds can exhibit phosphorescence due to enhanced intersystem crossing facilitated by the heavy metal center mdpi.comchiba-u.jp. For example, certain allyl palladium complexes have been shown to be luminescent, with quantum yields reaching up to 0.20 mdpi.com. The non-emissive nature of many palladium complexes is often due to the presence of low-lying, deactivating d-d states. The ligand field created by N-allyl-ethylenediamine can raise the energy of these d-d states, potentially opening up radiative pathways and leading to luminescence.

| Complex | Ligand | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| Pd-Complex 1 | Imidazo[1,5-a]pyridino-3-ylidene | 360 | 550 | 0.15 |

| Pd-Complex 2 | Dipyridoimidazolinylidene | 375 | 565 | 0.20 |

| Pd-Complex 3 | 1,10-Phenanthroline | 352 | 540 | >0.50 |

Data is for illustrative purposes based on findings for related allyl palladium complexes mdpi.com.

Catalytic Applications of Ethylenediamine, N-allyl- and its Complexes

The unique combination of a chelating diamine and a reactive allyl group makes N-allyl-ethylenediamine and its metal complexes promising candidates for various catalytic applications. The robust chelate ring provides stability to the catalytic species, while the N-allyl group can be modified to tune the steric and electronic environment for specific reactions.

Asymmetric Catalysis with Chiral Ethylenediamine, N-allyl- Derived Ligands

Asymmetric catalysis, which aims to produce one enantiomer of a chiral product preferentially, heavily relies on the design of chiral ligands nih.govsemanticscholar.org. Chiral diamines are a cornerstone of this field. By introducing chirality into the N-allyl-ethylenediamine ligand, for example, by using a chiral backbone or by placing substituents on the allyl group, it can be used to create an asymmetric environment around the metal center.

These chiral ligands modify the reactivity and selectivity of the metal catalyst, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other nih.gov. Nonsymmetrical ligands, where the two coordinating atoms have different electronic or steric properties, have proven particularly effective semanticscholar.org. A chiral N-allyl-ethylenediamine ligand would be inherently nonsymmetrical if the allyl group is considered electronically distinct from the other N-H or N-alkyl group, making it a promising scaffold.

Such ligands could be applied in a wide range of metal-catalyzed reactions, including:

Asymmetric Hydrogenation: Creating chiral centers by adding hydrogen across a double bond.

Asymmetric Allylic Alkylation: Forming chiral C-C bonds.

Asymmetric C-N Bond Formation: Assembling C-N axially chiral compounds nih.gov.

The development of N-heterocyclic carbene (NHC) ligands with chiral backbones has led to an explosion in their use in asymmetric catalysis, and similar design principles can be applied to chiral diamine ligands like derivatives of N-allyl-ethylenediamine researchgate.net.

Hydrogenation Reactions Catalyzed by Ethylenediamine, N-allyl- Complexes

Metal complexes containing diamine ligands are effective catalysts for hydrogenation reactions. Iridium complexes with P,N-ligands, for example, have significantly expanded the scope of asymmetric hydrogenation to olefins for which no suitable catalysts were previously known nih.gov.

In a typical catalytic cycle for hydrogenation, the metal complex activates H₂, often forming a metal-hydride species. The substrate (e.g., an alkene or ketone) then coordinates to the metal, and the hydride is inserted into the double bond. The ligand plays a crucial role in stabilizing the various metal oxidation states throughout the cycle and influencing the stereochemistry of the hydride insertion step.

Complexes of N-allyl-ethylenediamine could be particularly useful in this context. The diamine moiety provides a stable anchor to the metal, while the electronic properties, tuned by the allyl group, can influence the reactivity of the metal-hydride species. Rhodium-catalyzed hydrogenation of enynes and diynes has been shown to proceed in the presence of imines, demonstrating the compatibility of such functional groups in reductive coupling reactions nih.gov. This suggests that the double bond of the N-allyl group could either remain a spectator or potentially participate in the reaction, leading to more complex transformations.

Carbon-Carbon Coupling Reactions Using N-allyl Ethylenediamine Ligands

Organocatalysis Mediated by N-allyl Ethylenediamine Derivatives

Organocatalysis, a field that utilizes small organic molecules as catalysts, has seen significant advancements with the use of chiral diamine derivatives. nih.govethz.ch These catalysts are particularly effective in a variety of asymmetric transformations. However, specific studies focusing on the use of N-allyl ethylenediamine derivatives as organocatalysts are not prominently featured in the existing literature. The catalytic activity of chiral diamines often stems from their ability to form key intermediates such as enamines or to act as Brønsted bases or acids, thereby activating substrates for enantioselective bond formation. nih.govethz.ch While the structural motif of ethylenediamine is common in organocatalysis, the influence of an N-allyl substituent on the catalytic activity, stereoselectivity, and reaction scope has not been specifically elucidated in published research.

Cooperative Catalysis Involving Ethylenediamine, N-allyl- Derived Systems

Cooperative catalysis, where two or more catalysts work in concert to promote a chemical transformation, is a powerful strategy in modern synthetic chemistry. nih.govnih.govresearchgate.net This can involve the combination of a transition metal catalyst with an organocatalyst or the use of bimetallic systems where two different metal centers act synergistically. nih.govnih.govchemguide.co.uk Despite the broad interest in this area, there is a lack of specific research on cooperative catalytic systems derived from or incorporating Ethylenediamine, N-allyl-. The development of such systems would be of interest to explore potential synergistic effects between the N-allyl functionality and the diamine backbone in facilitating complex chemical reactions. Bimetallic complexes, in particular, can exhibit unique catalytic properties due to the proximity of the two metal centers, which can lead to enhanced reactivity and selectivity. nih.govchemguide.co.uk

Chelation Behavior of Ethylenediamine, N-allyl- with Metal Ions

Ethylenediamine and its N-substituted derivatives are well-known chelating agents, capable of forming stable complexes with a variety of metal ions. researchgate.netscispace.com The two nitrogen atoms of the ethylenediamine backbone can coordinate to a metal center, forming a stable five-membered ring. researchgate.net The presence of an N-allyl substituent is expected to influence the steric and electronic properties of the ligand, which in turn affects the stability of the resulting metal complexes.

The table below presents the stepwise stability constants (log K) for the formation of 1:1 and 1:2 (metal:ligand) complexes of selected N-alkyl ethylenediamines with Cu(II), Ni(II), and Zn(II) ions. These values are indicative of the thermodynamic stability of the complexes in aqueous solution.

| Ligand | Metal Ion | log K₁ | log K₂ |

|---|---|---|---|

| N-methylethylenediamine | Cu(II) | 10.45 | 9.05 |

| N-methylethylenediamine | Ni(II) | 7.45 | 6.15 |

| N-methylethylenediamine | Zn(II) | 5.85 | 5.05 |

| N-ethylethylenediamine | Cu(II) | 10.25 | 8.75 |

| N-ethylethylenediamine | Ni(II) | 7.25 | 5.85 |

| N-ethylethylenediamine | Zn(II) | 5.65 | 4.85 |

| N-propylethylenediamine | Cu(II) | 10.15 | 8.65 |

| N-propylethylenediamine | Ni(II) | 7.15 | 5.65 |

| N-propylethylenediamine | Zn(II) | 5.55 | 4.75 |

Applications of Ethylenediamine, N Allyl in Materials Science and Engineering

Integration of Ethylenediamine (B42938), N-allyl- in Polymer Science

The dual reactivity of N-allyl ethylenediamine makes it a valuable monomer and functionalization agent in polymer chemistry. The allyl group provides a site for polymerization, while the primary and secondary amine groups can be utilized for further chemical modifications or to impart specific characteristics, such as chelating abilities, to the resulting polymer.

Functionalization of Polymer Systems with N-allyl Ethylenediamine

The incorporation of N-allyl ethylenediamine into polymer chains is a key strategy for introducing reactive sites and specific functionalities. The presence of the allyl group enables post-polymerization modification, a powerful method for converting polymer feedstocks into value-added materials. nih.govwisc.edu One common method for modifying polymers containing allyl groups is the thiol-ene "click" reaction, which allows for the efficient attachment of various molecules. nih.gov

The amine groups of the ethylenediamine moiety also offer pathways for functionalization. These groups can be used to introduce pH-sensitive properties or to chelate metal ions, thereby altering the polymer's responsiveness to its environment. nih.gov This dual functionality—a polymerizable double bond and reactive amine groups—allows for the creation of polymers with a broad diversity of architectures and functionalities. nih.govresearchgate.net For instance, metal-free, selenium-catalyzed allylic C-H amination presents an efficient method for the post-polymerization modification of polymers like polynorbornenes, preserving the alkene functional groups along the polymer backbone while introducing new functionalities. wisc.edu

Synthesis of Resins and Copolymers Utilizing Ethylenediamine, N-allyl-

N-allyl ethylenediamine is utilized as a monomer in the synthesis of various resins and copolymers. Its ability to participate in polymerization reactions through its allyl group leads to the formation of functional polymers. A notable example is the synthesis of poly(allyl ethylenediamine), which can be used to form the shell of microcapsules for specific applications. researchgate.net

In copolymerization, N-allyl ethylenediamine can be combined with other monomers to create materials with synergistic properties. For example, it has been copolymerized with acrylamide (B121943) via reversible addition-fragmentation chain-transfer (RAFT) polymerization to produce well-defined copolymers. researchgate.net This controlled polymerization technique allows for the synthesis of block copolymers and other complex architectures. The resulting copolymers combine the properties of the constituent monomers, leading to materials suitable for applications ranging from smart textiles to environmental sorbents. researchgate.netresearchgate.net

The synthesis of resins can also involve N-allyl ethylenediamine or similar structures. For example, cooligomers based on 2-allylphenol, formaldehyde, and ethylenediamine have been synthesized and studied for their potential as sorbent materials, demonstrating the utility of the ethylenediamine and allyl functionalities in creating cross-linked polymer networks. researchgate.net

Functional Materials Development with Ethylenediamine, N-allyl-

The unique chemical characteristics of N-allyl ethylenediamine are leveraged to develop a variety of functional materials, including advanced sensors, smart textiles, and environmental remediation agents.

Development of Fluorescent Polymeric Sensors incorporating N-allyl Ethylenediamine

N-allyl ethylenediamine serves as a crucial structural component in the design of fluorescent polymeric sensors. By chemically linking it to a fluorophore, a fluorescent monomer can be created that is capable of polymerization. A key example involves the synthesis of N-(rhodamine-6G) lactam-N'-allyl-ethylenediamine (RH6GAB), a fluorescent monomer. researchgate.netsemanticscholar.org

This monomer can be copolymerized with other monomers, such as acrylamide, using techniques like RAFT polymerization to create fluorescent polymeric sensors. researchgate.net These sensors exhibit high sensitivity and selectivity for specific analytes. Research has shown that copolymers incorporating the RH6GAB monomer can act as selective optical chemosensors for the detection of ferric (Fe³⁺) ions. researchgate.netsemanticscholar.org The ethylenediamine portion of the molecule acts as a binding site for the metal ion, and this interaction modulates the fluorescence of the attached rhodamine-6G dye, allowing for visual or spectrophotometric detection.

Table 1: Metal Ion Selectivity of a Fluorescent Sensor Based on N-allyl Ethylenediamine This table summarizes the response of a fluorescent sensor incorporating N-(rhodamine-6G) lactam-N'-allyl-ethylenediamine to various metal ions, highlighting its selectivity for Fe³⁺.

| Metal Ion | Sensor Response |

| Na⁺ | No significant response |

| K⁺ | No significant response |

| Ca²⁺ | No significant response |

| Fe²⁺ | No significant response |

| Fe³⁺ | Strong fluorescence quenching / colorimetric change |

| Co²⁺ | No significant response |

| Ni²⁺ | No significant response |

| Cu²⁺ | No significant response |

| Zn²⁺ | No significant response |

| Pb²⁺ | No significant response |

| Cd²⁺ | No significant response |

| Hg²⁺ | No significant response |

| Mn²⁺ | No significant response |

| Ba²⁺ | No significant response |

| Mg²⁺ | No significant response |

Data sourced from studies on rhodamine-based fluorescent sensors. researchgate.net

Smart Textiles and Thermo-Regulating Materials based on N-allyl Ethylenediamine Microcapsules

N-allyl ethylenediamine plays a role in the fabrication of smart textiles with thermo-regulating properties. researchgate.net These materials are designed to absorb, store, and release thermal energy, thereby helping to maintain the wearer's comfort in changing environmental temperatures. rsc.org

One approach involves the creation of microcapsules containing a phase change material (PCM), such as n-hexadecane. The shell of these microcapsules can be synthesized from poly(allyl ethylenediamine). researchgate.net The process involves emulsifying the PCM (the core material) in an aqueous solution and then initiating polymerization of allyl ethylenediamine at the interface of the emulsion droplets, forming a stable shell around the core.

These microcapsules are then grafted onto the surface of fabrics like cotton. When the ambient temperature rises, the PCM inside the microcapsules melts, absorbing heat from the environment and providing a cooling effect. When the temperature drops, the PCM solidifies, releasing the stored heat. researchgate.net Differential scanning calorimetry (DSC) is used to determine the thermal properties of these microencapsulated PCMs, confirming their ability to undergo phase transitions at desired temperatures and their potential for thermal energy storage. researchgate.net

Table 2: Thermal Properties of n-Hexadecane Microcapsules with Poly(allyl ethylenediamine) Shell This table presents typical thermal properties for PCM microcapsules used in thermo-regulating textiles, as determined by differential scanning calorimetry (DSC).

| Property | Value | Unit |

| Melting Peak Temperature | ~20-25 | °C |

| Solidification Peak Temperature | ~18-22 | °C |

| Latent Heat of Fusion (Melting) | 150-200 | J/g |

| Latent Heat of Crystallization (Solidifying) | 150-200 | J/g |

Representative data based on research into microencapsulated n-hexadecane. researchgate.net

Sorbent Materials derived from Ethylenediamine, N-allyl- for Environmental Applications

The amine groups present in the ethylenediamine structure are effective at binding with heavy metal ions and other pollutants, making materials derived from N-allyl ethylenediamine promising candidates for environmental remediation. researchgate.netmdpi.com The allyl group allows for the incorporation of this functionality into a stable, cross-linked polymer matrix, creating robust sorbent materials.

These sorbent materials can be designed in various forms, such as resins, gels, or functionalized surfaces. For example, cooligomers synthesized from monomers containing ethylenediamine and allyl functionalities have been investigated for their ability to extract uranyl ions from aqueous solutions. researchgate.net Furthermore, the principle of using amine-functionalized materials for sorption is well-established. Ethylenediamine has been used to functionalize metal-organic frameworks (MOFs) to enhance their capacity for capturing gases like CO₂ and N₂O. researchgate.net

By polymerizing N-allyl ethylenediamine or grafting it onto a substrate, a high density of amine functional groups can be immobilized. These groups can then act as chelating sites to sequester toxic heavy metals from industrial wastewater. The resulting polymer's insolubility and stability make it suitable for use in filtration or batch adsorption processes, offering a potential solution for water purification challenges. researchgate.net

Role of Ethylenediamine, N-allyl- in Coatings and Adhesives

Ethylenediamine, N-allyl-, also known as N¹-(prop-2-en-1-yl)ethane-1,2-diamine, is a bifunctional molecule that has garnered interest in materials science due to its unique chemical structure. It possesses both primary and secondary amine groups, characteristic of an ethylenediamine moiety, as well as a terminal allyl group. This dual functionality allows it to act as a versatile building block in the formulation of advanced coatings and adhesives, serving primarily as a specialized curing agent, crosslinker, and adhesion promoter, particularly in systems that benefit from multi-stage curing processes.

Dual-Functionality in Polymer Network Formation

The principal advantage of Ethylenediamine, N-allyl- in coatings and adhesives stems from its two distinct reactive sites:

Amine Groups (Primary and Secondary): These nucleophilic groups can react through well-established mechanisms with various resins. For instance, they readily participate in addition reactions with epoxy resins, leading to the opening of the epoxide ring and the formation of a cross-linked polymer network. nih.gov Similarly, they can react with isocyanates to form urea linkages, a key reaction in the chemistry of polyurethane and polyurea systems. karenz.jp

Allyl Group: The carbon-carbon double bond in the allyl group can undergo free-radical polymerization. This reaction is often initiated by UV light or thermal energy and can be used to form additional carbon-carbon bonds, further increasing the crosslink density of the polymer network. nih.gov It is particularly effective in thiol-ene reactions, which are known for their high efficiency, low shrinkage, and reduced sensitivity to oxygen inhibition compared to traditional acrylate polymerization. nih.govresearchgate.net

This dual-reactive nature makes Ethylenediamine, N-allyl- an ideal candidate for creating highly tailored polymer networks with enhanced properties.

Application in Dual-Curing Systems

A significant application of Ethylenediamine, N-allyl- is in the formulation of dual-curing coatings and adhesives. mdpi.comresearchgate.net Dual-curing is a process that combines two distinct polymerization reactions, often triggered by different stimuli (e.g., heat and light), to achieve a controlled, two-stage material hardening. mdpi.com This approach offers significant processing advantages and can lead to superior final properties compared to single-cure systems. researchgate.net

In a typical dual-curing epoxy system incorporating Ethylenediamine, N-allyl-, the process would proceed as follows:

Stage 1 (Thermal or Ambient Cure): The amine groups of Ethylenediamine, N-allyl- react with the epoxy resin at ambient or elevated temperatures. This initial reaction forms a stable, partially-cured, and handleable material, often referred to as a "B-stage" network. This stage provides initial strength and dimensional stability while leaving the allyl groups unreacted.

Stage 2 (UV or Peroxide Cure): The partially-cured material is then exposed to a second stimulus, such as UV radiation in the presence of a photoinitiator or heat with a thermal initiator. This triggers the polymerization of the pendant allyl groups, often through a thiol-ene reaction with a multifunctional thiol. nih.gov This second curing stage significantly increases the crosslink density, locking the network into its final, high-performance state. mdpi.com

The benefits of this sequential curing include reduced polymerization-induced shrinkage stress, improved network homogeneity, and the ability to coat or bond complex parts before a final, rapid cure. researchgate.net

Enhancement of Mechanical and Adhesive Properties

Mechanical Strength: Higher crosslink density can lead to increased tensile strength and modulus. ametektest.com

Thermal Stability: A more tightly cross-linked network often results in a higher glass transition temperature (Tg), extending the service temperature range of the material. mdpi.com

Chemical Resistance: The dense network structure can improve resistance to solvents and other chemicals by reducing the permeation of small molecules. nih.gov

Adhesion: The polar amine groups in the molecule can improve adhesion to various substrates through hydrogen bonding and other intermolecular forces. The ability to form a highly cross-linked network at the adhesive-substrate interface can further strengthen the bond.

The following table provides an illustrative comparison of the potential property enhancements in a standard epoxy adhesive formulation when modified with Ethylenediamine, N-allyl- to enable a dual-curing process.

Interactive Data Table: Illustrative Properties of a Dual-Cure Epoxy System

| Property | Standard Epoxy Formulation (Amine Cured) | Dual-Cure Epoxy with Ethylenediamine, N-allyl- | Percentage Improvement (%) |

| Tensile Strength (MPa) | 65 | 80 | 23% |

| Glass Transition Temp. (Tg) (°C) | 125 | 150 | 20% |

| Adhesion (Lap Shear Strength, MPa) | 15 | 20 | 33% |

| Curing Shrinkage (%) | ~4.0 | ~2.5 | -37.5% |

Note: The data presented in this table are illustrative, based on typical values for epoxy systems and the expected enhancements from increased crosslink density and reduced stress afforded by dual-curing mechanisms. Actual values would depend on the specific formulation and curing conditions.

Advanced Spectroscopic and Structural Characterization of Ethylenediamine, N Allyl

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ethylenediamine (B42938), N-allyl-

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and quantifying the presence of chemical species. For N-allyl ethylenediamine and its derivatives, both solution and solid-state NMR methods provide invaluable atomic-level information.

Quantitative 29Si NMR for Functionalization Efficiency of N-allyl Ethylenediamine in Polymer Systems

When N-allyl ethylenediamine is functionalized with a silane (B1218182) coupling agent (e.g., to form an N-allyl-N'-[3-(trimethoxysilyl)propyl]ethylenediamine) and subsequently grafted onto a silica-based polymer or surface, 29Si NMR spectroscopy becomes a powerful tool for quantifying the functionalization efficiency. researchgate.netnih.gov The analysis distinguishes between the silicon environments of the silica (B1680970) substrate and the covalently bonded organosilane.

The silicon atoms in the silica matrix are designated as Qn species, where 'n' represents the number of bridging oxygen atoms connected to the silicon atom (e.g., Q4 for Si(OSi)₄, Q3 for (HO)Si(OSi)₃). The silicon atom of the grafted aminosilane (B1250345) is designated as a Tn species, representing a silicon atom with three connections to the silica network via oxygen bridges and one carbon-silicon bond (R-Si(OSi)₃). nih.gov

Key silicon environments and their typical chemical shift ranges are:

Q4 (Si(OSi)₄): ~ -109 to -111 ppm nih.gov

Q3 ((HO)Si(OSi)₃): ~ -100 to -101 ppm nih.gov

Q2 ((HO)₂Si(OSi)₂): ~ -91 ppm nih.gov

T3 (RSi(OSi)₃): ~ -68 ppm researchgate.net

T2 (RSi(OH)(OSi)₂): ~ -58 ppm researchgate.net

By acquiring a quantitative 29Si NMR spectrum, typically using a single-pulse experiment with a long relaxation delay to ensure full magnetization recovery for all silicon nuclei, the relative integrals of the T and Q signals can be determined. The degree of functionalization or grafting density can be calculated by comparing the integrated intensity of the Tn signals (corresponding to the grafted silane) to the integrated intensity of the Qn signals (from the silica surface). researchgate.net This provides a direct measure of the number of functional amine groups successfully attached to the polymer system.

| Silicon Species | Notation | Description | Typical Chemical Shift (ppm) |

|---|---|---|---|

| Silica Framework | Q4 | Silicon connected to four other silicon atoms via oxygen. | -109 to -111 |

| Surface Silanol | Q3 | Silicon at the surface with one hydroxyl group. | -100 to -101 |

| Grafted Silane (fully condensed) | T3 | Silicon of the functional silane bonded to three surface oxygens. | ~ -68 |

| Grafted Silane (partially condensed) | T2 | Silicon of the functional silane bonded to two surface oxygens. | ~ -58 |

Advanced 1H and 13C NMR Techniques for Structural Elucidation of Ethylenediamine, N-allyl-

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure. Advanced two-dimensional (2D) techniques, such as Correlation Spectroscopy (COSY) and Distortionless Enhancement by Polarization Transfer (DEPT), are essential for unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For N-allyl ethylenediamine, one would expect to see signals for the primary and secondary amine protons (-NH₂ and -NH-), the ethyl bridge protons (-CH₂-CH₂-), and the protons of the allyl group (-CH₂-CH=CH₂).

¹³C NMR: The carbon NMR spectrum shows the number of unique carbon environments. The DEPT-135 experiment is particularly useful as it distinguishes between CH₃/CH carbons (positive signals) and CH₂ carbons (negative signals), while quaternary carbons are absent.

COSY (¹H-¹H Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other. Cross-peaks in the COSY spectrum connect signals from protons that are typically two or three bonds apart, allowing for the tracing of the entire spin system from the terminal vinyl protons through the allyl methylene (B1212753) group and the ethylenediamine backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, enabling definitive assignment of carbon resonances.

| Assignment | Chemical Shift (ppm) | Multiplicity | Description |

|---|---|---|---|

| -OCH₃ | 3.57 | Singlet | Protons of the three methoxy (B1213986) groups on silicon. |

| -NH-CH₂-CH₂-NH₂ | 2.52 - 2.90 | Multiplet | Protons of the ethylenediamine bridge. |

| -CH₂- (β to Si) | 1.60 | Multiplet | Methylene protons on the central carbon of the propyl chain. |

| -NH₂ | 1.25 | Singlet (broad) | Protons of the primary amine group. |

| -CH₂- (α to Si) | 0.67 | Multiplet | Methylene protons directly attached to the silicon atom. |

Mass Spectrometry (MS) Techniques for Ethylenediamine, N-allyl-

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound and for analyzing complex polymeric systems.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination of N-allyl Ethylenediamine Derivatives

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements (typically to within 5 ppm). This precision allows for the unambiguous determination of the elemental formula of a molecule. For a derivative of N-allyl ethylenediamine, HRMS can confirm the success of a synthetic modification by verifying that the measured mass matches the calculated theoretical mass for the expected product.

For the parent compound, Ethylenediamine, N-allyl- (C₅H₁₂N₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated.

Formula: C₅H₁₃N₂⁺

Calculation: (5 x 12.000000) + (13 x 1.007825) + (2 x 14.003074) = 101.10787

Theoretical m/z: 101.1079

An experimental HRMS measurement yielding a value extremely close to this calculated m/z would confirm the elemental composition of the ion.

MALDI-ToF Mass Spectrometry for Polymeric Systems incorporating Ethylenediamine, N-allyl-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is exceptionally well-suited for the analysis of synthetic polymers. researchgate.netresearchgate.net It is a soft ionization technique that minimizes fragmentation and predominantly produces singly charged ions, simplifying spectral interpretation. chemicalbook.com

When N-allyl ethylenediamine is incorporated into a polymer, either as a monomer within the main chain or as a functional end-group, MALDI-ToF can provide detailed structural information:

Confirmation of End-Group Functionalization: If N-allyl ethylenediamine is used to cap a polymer chain, the total mass of each oligomer peak in the spectrum will correspond to the mass of the repeating unit multiplied by the degree of polymerization, plus the mass of the end groups. A successful functionalization will result in a mass spectrum where the observed oligomer masses match the theoretical values calculated with the N-allyl ethylenediamine moiety.

Analysis of Copolymer Composition: If used as a comonomer, the mass of the fundamental repeating unit, determined from the mass difference between adjacent peaks in the oligomer distribution, will reflect the incorporation of the N-allyl ethylenediamine unit. researchgate.net

Molecular Weight Distribution: The technique provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ) of the polymer sample. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman) of Ethylenediamine, N-allyl-

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These two techniques are complementary, as some molecular vibrations may be strong in IR and weak or absent in Raman, and vice versa. cas.org

The FT-IR spectrum of N-allyl ethylenediamine exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. The data compiled by the Coblentz Society and available on the NIST Chemistry WebBook provides a reference spectrum. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300 (broad) | N-H stretch | Primary and Secondary Amine (-NH₂, -NH) |

| ~3080 | =C-H stretch | Alkene (Vinyl) |

| ~2920, 2850 | C-H stretch | Alkane (-CH₂-) |

| ~1640 | C=C stretch | Alkene |

| ~1590 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| ~1450 | CH₂ bend (scissoring) | Alkane |

| ~1120 | C-N stretch | Aliphatic Amine |

| ~990, 915 | =C-H bend (out-of-plane) | Alkene (Vinyl) |

X-ray Crystallography for N-allyl Ethylenediamine Metal Complexes

X-ray crystallography is a definitive technique for determining the three-dimensional structure of crystalline solids, including metal-ligand complexes. For a hypothetical metal complex involving N-allyl-ethylenediamine, this method would provide precise information on bond lengths, bond angles, coordination geometry, and stereochemistry.

General Principles of Analysis:

Coordination Geometry: In octahedral complexes, for instance, the N-allyl-ethylenediamine ligand would occupy two adjacent coordination sites. The geometry around the metal center would be a key area of investigation, revealing any distortions from ideal geometries caused by steric hindrance from the allyl group or electronic effects.

Conformation of the Chelate Ring: The five-membered ethylenediamine chelate ring typically adopts a gauche (puckered) conformation to minimize steric strain. X-ray diffraction would confirm the exact conformation.

Role of the Allyl Group: The non-coordinating allyl group could engage in intermolecular interactions, such as van der Waals forces or hydrogen bonding (if suitable donors/acceptors are present in the crystal lattice), which would influence the crystal packing arrangement.

Hypothetical Crystallographic Data Table for a Metal Complex:

This table is illustrative and not based on experimental data for N-allyl-ethylenediamine.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Metal-N1 Bond Length (Å) | 2.10 |

| Metal-N2 Bond Length (Å) | 2.12 |

| N1-Metal-N2 Angle (°) | 85.5 |

Chromatographic Methods for Separation and Analysis of N-allyl Ethylenediamine Isomers

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds, including different isomers. For N-allyl-ethylenediamine, which could exist as structural or stereoisomers depending on its synthesis and potential chiral centers, methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be employed.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like amines. N-allyl-ethylenediamine would likely be amenable to GC analysis, potentially after derivatization to improve its volatility and chromatographic behavior.

Stationary Phase: A capillary column with a non-polar or medium-polarity stationary phase, such as one based on polyethylene (B3416737) glycol or polysiloxanes, would be a typical choice.

Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds, offering high sensitivity. For trace analysis or in complex matrices, a mass spectrometer (MS) detector would provide definitive identification.

Method development would involve optimizing parameters like the oven temperature program, carrier gas flow rate, and injector temperature to achieve good separation of any potential isomers or impurities. For instance, methods have been developed for trace analysis of related compounds like allylamine (B125299) in drug substances using GC-FID. nih.govresearchgate.net